molecular formula C28H22N4O3 B4558596 2-(3,4-dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3,4-dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4558596
M. Wt: 462.5 g/mol
InChI Key: NVZLHDTWYPZNGM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique fusion of furo, triazolo, and pyrimidine rings, making it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method includes the condensation of appropriate benzyl and phenyl derivatives with triazolo and pyrimidine precursors under controlled conditions. The reaction often requires catalysts and specific solvents to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3,4-Dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound’s unique structure allows it to fit into the enzyme’s binding pocket, forming stable interactions through hydrogen bonds and hydrophobic contacts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its specific fusion of furo, triazolo, and pyrimidine rings, which imparts unique chemical and biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O3/c1-33-21-14-13-18(15-22(21)34-2)16-23-30-27-25-24(19-9-5-3-6-10-19)26(20-11-7-4-8-12-20)35-28(25)29-17-32(27)31-23/h3-15,17H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZLHDTWYPZNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
2-(3,4-dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
2-(3,4-dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
2-(3,4-dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-(3,4-dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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